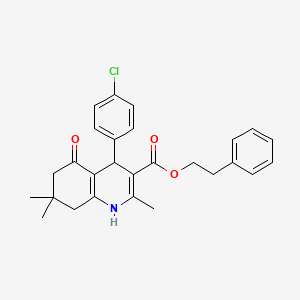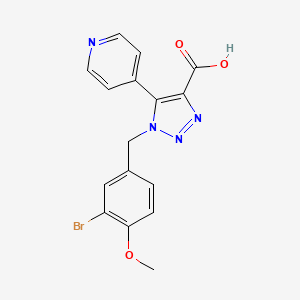![molecular formula C24H30N4O2 B12498983 N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)
N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic compound with the molecular formula C24H30N4O2 This compound features a central 1,2-diphenylethane backbone with two pyrrolidine-2-carboxamide groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) typically involves the following steps:
Formation of the 1,2-Diphenylethane Backbone: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with ethylene in the presence of a catalyst such as aluminum chloride.
Attachment of Pyrrolidine-2-carboxamide Groups: The pyrrolidine-2-carboxamide groups are introduced through a series of amide bond formation reactions. This involves the reaction of pyrrolidine-2-carboxylic acid with the 1,2-diphenylethane backbone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain proteases, leading to the suppression of tumor growth or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-((1S,2S)-1,2-diphenyl-2-((S)-pyrrolidine-2-carboxamido)ethyl)pyrrolidine-2-carboxamide
- 1-Pyrrolidinecarboxylic acid, 2,2’-[[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis(iminocarbonyl)]bis-, 1,1’-bis(1,1-dimethylethyl) ester
Uniqueness
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is unique due to its specific stereochemistry and the presence of two pyrrolidine-2-carboxamide groups. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H30N4O2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1,2-diphenyl-2-(pyrrolidine-2-carbonylamino)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30N4O2/c29-23(19-13-7-15-25-19)27-21(17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)28-24(30)20-14-8-16-26-20/h1-6,9-12,19-22,25-26H,7-8,13-16H2,(H,27,29)(H,28,30) |
InChI Key |
HMBZDJVBWRSMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4CCCN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B12498912.png)
![N-tert-butyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498922.png)

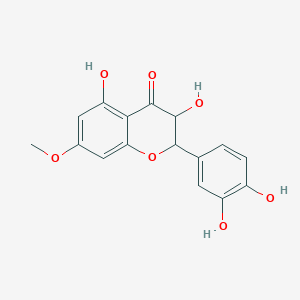
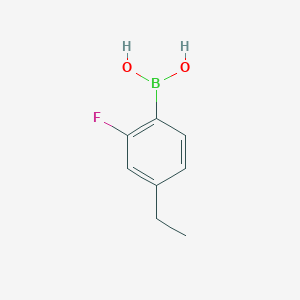
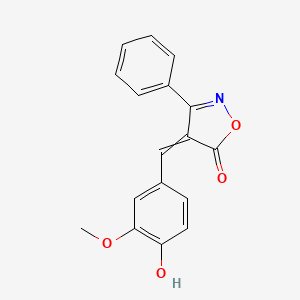
![2-{3-[morpholin-4-yl(oxo)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12498947.png)
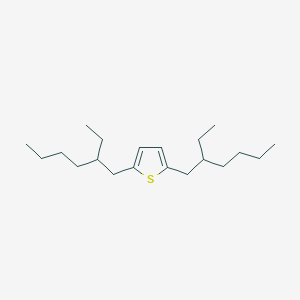
![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
amine](/img/structure/B12498974.png)
![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)
